molecular formula C12H11N5S B14051237 N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide

N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No.: B14051237
M. Wt: 257.32 g/mol
InChI Key: FPSMMDVUWCGKIR-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the cyclization of amido-nitriles. One common method includes the reaction of 1-methyl-1H-benzo[d]imidazole-2-amine with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate reagent under controlled conditions . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Various nucleophiles, solvents like DMSO or ethanol, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiol derivatives, substituted imidazoles.

Scientific Research Applications

N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole-2-thiol: Similar structure but lacks the imidazole ring.

    2-mercapto-1-methylbenzimidazole: Contains a thiol group but differs in the position of the methyl group.

    1-methyl-1H-imidazole-2-thiol: Similar imidazole structure but lacks the benzimidazole moiety.

Uniqueness

N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N5S

Molecular Weight

257.32 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)imidazole-1-carbothioamide

InChI

InChI=1S/C12H11N5S/c1-16-10-5-3-2-4-9(10)14-11(16)15-12(18)17-7-6-13-8-17/h2-8H,1H3,(H,14,15,18)

InChI Key

FPSMMDVUWCGKIR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=S)N3C=CN=C3

Origin of Product

United States

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